3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride
CAS No.: 1185293-51-9
Cat. No.: VC2640316
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185293-51-9 |
---|---|
Molecular Formula | C12H13ClN2O2 |
Molecular Weight | 252.69 g/mol |
IUPAC Name | 3-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride |
Standard InChI | InChI=1S/C12H12N2O2.ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H |
Standard InChI Key | YVQKUWNGXVGTCG-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O.Cl |
Canonical SMILES | CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is identified by its unique chemical structure and various identifiers as detailed in Table 1.
Table 1: Basic Chemical Identifiers
Property | Information |
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CAS Number | 1185293-51-9 |
Molecular Formula | C12H13ClN2O2 |
Molecular Weight | 252.69 g/mol |
IUPAC Name | 3-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride |
PubChem Compound ID | 46735960 |
The molecular structure features a benzoic acid group attached at the meta-position to a methylene bridge that connects to the nitrogen atom of a 2-methyl-imidazole ring . This arrangement provides the compound with both acidic character from the carboxylic acid group and basic properties from the imidazole moiety.
Structural Identifiers
For research and identification purposes, the compound can be referenced using several standardized chemical identifiers as shown in Table 2.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C12H12N2O2.ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H |
InChIKey | YVQKUWNGXVGTCG-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O.Cl |
Canonical SMILES | CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O.Cl |
The parent compound without the hydrochloride salt is 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid (PubChem CID: 6484270, CAS: 883542-28-7) with a molecular weight of 216.24 g/mol .
Structural Relationships and Related Compounds
Structural Analogs
Several related compounds share structural similarities with 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride. One notable analog is 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride (CAS: 218131-32-9), which differs only by the absence of the methyl group on the imidazole ring .
Table 3: Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride | 1185293-51-9 | C12H13ClN2O2 | 252.69 |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride | 218131-32-9 | C11H11ClN2O2 | 238.67 |
2-(1H-Imidazol-1-ylmethyl)benzoic acid | N/A | C11H10N2O2 | 202.21 |
[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | 151055-79-7 | C11H12N2O | 188.23 |
These structural variations can significantly impact the physical, chemical, and biological properties of these compounds, potentially leading to different applications in research and medicinal chemistry.
Isomeric Variations
In addition to the meta-substituted benzoic acid derivative, other positional isomers exist, including 2-(1H-Imidazol-1-ylmethyl)benzoic acid and 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride . These positional isomers can exhibit different chemical reactivity and biological activity due to variations in the spatial arrangement of functional groups.
Applications and Research
Proteomics Research
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride has been identified as "a biochemical for proteomics research" . Proteomics involves the comprehensive study of proteins, including their structures, functions, modifications, and interactions. Compounds containing imidazole groups are frequently used in protein research due to their ability to:
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Act as ligands in metal-coordinated protein interactions
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Serve as pH buffers in biological systems
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Function as components in enzyme active sites
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Participate in hydrogen bonding networks
Coordination Chemistry
Related compounds with similar functional groups have been studied for their ability to form coordination complexes with metal ions. For example, 3-(1H-imidazol-1-ylmethyl)benzoic acid has been used to create coordination polymers with manganese(II) ions under hydrothermal conditions . The resulting two-dimensional layer structures exhibit interesting properties, including hydrogen bonding networks.
This suggests that 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride might also have applications in coordination chemistry and crystal engineering.
Analytical Characterization
Analytical techniques commonly used for the characterization of compounds like 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structure
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry to verify molecular weight and fragmentation pattern
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UV-Visible spectroscopy to study electronic transitions
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is likely used for purity analysis and separation of this compound from related substances. The presence of both aromatic and imidazole rings provides good UV absorption properties, facilitating detection.
X-ray Crystallography
For related compounds, X-ray crystallography has been employed to determine precise molecular structures and crystal packing arrangements . Similar techniques could be applied to 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride to elucidate its three-dimensional structure and intermolecular interactions in the solid state.
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